beta-Aflatrem

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

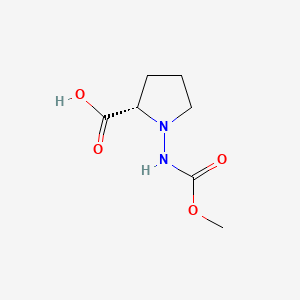

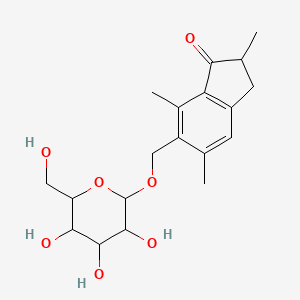

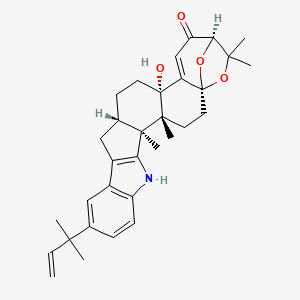

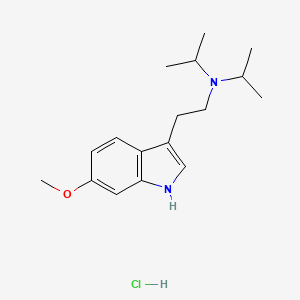

Beta-Aflatrem is a secondary metabolite produced by fungi, specifically Aspergillus flavus . It is an isomer of aflatrem and is extended by a reversed isopentenyl group attached to the aromatic ring . It has been found to display significant activity against the corn earworm H. zea .

Synthesis Analysis

The synthesis of beta-Aflatrem involves a complex biosynthesis pathway. The dimethylallyl transferase AtmD catalyzes the γ-selective prenylation of paspalinine at the C21 positions to afford beta-Aflatrem . More than 100 indole diterpenes have been isolated from fungi, of which one-third originated from endophytic fungi .Molecular Structure Analysis

Beta-Aflatrem has a molecular formula of C32H39NO4 and a molecular weight of 501.66 . It possesses a cyclic diterpenoid skeleton derived from geranylgeranyl diphosphate (GGPP) and an indole moiety rooted in tryptophan .Chemical Reactions Analysis

The chemical reactions involved in the formation of beta-Aflatrem are complex and involve multiple steps. The key step in the formation of beta-Aflatrem is the γ-selective prenylation of paspalinine at the C21 positions .It is recommended to be stored in sealed, cool, and dry conditions . For obtaining a higher solubility, it is suggested to warm the tube at 37° and shake it in the ultrasonic bath for a while .

科学的研究の応用

Anti-Insectan Properties : Beta-Aflatrem exhibits potent antifeedant activity against the fungivorous beetle Carpophilus hemipterus (Tepaske et al., 1992).

Tremorgenic Toxin and Indole-Diterpene Biosynthesis : Aflatrem, which includes beta-Aflatrem, is a potent tremorgenic toxin. The biosynthesis of indole-diterpenes like aflatrem involves complex gene clusters, with significant research conducted on understanding these pathways in Aspergillus flavus and Aspergillus oryzae (Nicholson et al., 2009).

Neurological Effects : Beta-Aflatrem has been shown to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor channel in Xenopus oocytes. This modulation explains its tremorgenic effects, causing neurological symptoms in affected animals (Yao et al., 1989).

Mycotoxin Production Regulation : The production of beta-Aflatrem, along with other mycotoxins like cyclopiazonic acid and aflatoxin by Aspergillus flavus, is regulated by the veA gene. This gene is crucial for both mycotoxin production and sclerotial formation (Duran et al., 2007).

Indole-Diterpenoids and Marine Fungi : Research on Aspergillus flavus isolated from marine environments, such as the prawn Penaeus vannamei, includes the study of beta-Aflatrem and other indole-diterpenoids. These studies often focus on their potential antibacterial and cell-cycle arresting properties (Sun et al., 2014).

将来の方向性

特性

IUPAC Name |

(1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-11-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8(13),9,11,20-pentaen-22-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-8-27(2,3)18-9-10-22-20(15-18)21-16-19-11-12-31(35)24-17-23(34)26-28(4,5)37-32(24,36-26)14-13-29(31,6)30(19,7)25(21)33-22/h8-10,15,17,19,26,33,35H,1,11-14,16H2,2-7H3/t19-,26-,29+,30+,31+,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMXSHAELZXSPO-SDPXOEJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(=O)C=C3C4(CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=C6C=C(C=C7)C(C)(C)C=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@]1(CC[C@@H]5[C@@]2(C6=C(C5)C7=C(N6)C=CC(=C7)C(C)(C)C=C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144446-23-1 |

Source

|

| Record name | beta-Aflatrem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144446231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-AFLATREM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KBI5186B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,1E,5Z)-3-hydroxyocta-1,5-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoate](/img/structure/B593380.png)

![2-chloro-11-cyclopentyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B593389.png)